molecular formula C15H13N3OS B3007873 N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide CAS No. 891023-81-7

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B3007873
CAS No.: 891023-81-7
M. Wt: 283.35
InChI Key: HPHLBGGXRHAXPK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Mechanism of Action

Target of Action

The primary target of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is the Capsular protein (Cap5O) . Cap5O is a protein found in a variety of malignant lymphoid cell lines . It plays a crucial role in the survival and proliferation of these cells.

Mode of Action

This compound interacts with its target by binding with the catalytic residue CYS-258 . This interaction has the potential to interfere with Cap5O’s catalytic activity , leading to changes in the function of the target cells.

Biochemical Pathways

The compound affects the biochemical pathways related to the function of Cap5OIt is known that the compound’s interaction with cap5o can potentially disrupt the normal functioning of malignant lymphoid cells .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with Cap5O. By interfering with Cap5O’s catalytic activity, the compound can potentially disrupt the normal functioning of malignant lymphoid cells . This disruption could lead to a decrease in the proliferation of these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-ethylphenylamine with 1,2,3-benzothiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
  • N-(2-ethylphenyl) propyl

Comparison: N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its benzothiadiazole core, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-10-5-3-4-6-12(10)16-15(19)11-7-8-14-13(9-11)17-18-20-14/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHLBGGXRHAXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323339
Record name N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891023-81-7
Record name N-(2-ethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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